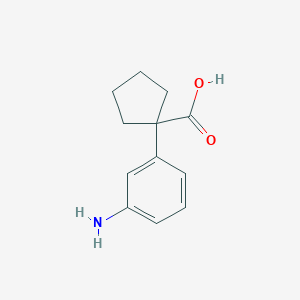![molecular formula C17H24ClFN2O4 B14037183 4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/no-structure.png)
4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a piperazine ring substituted with a carboxylic acid group and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring. The fluorophenyl group is then introduced through a substitution reaction, followed by the addition of the carboxylic acid group. The tert-butyl ester is formed through esterification, and the final hydrochloride salt is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in various halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can bind to active sites on enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. The carboxylic acid and tert-butyl ester groups can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl and piperazine components but lacks the carboxylic acid and tert-butyl ester groups.
4-Fluorobenzylpiperazine: Similar in structure but with different substituents on the piperazine ring.
4-Fluorophenylacetic acid: Contains the fluorophenyl group but lacks the piperazine ring and tert-butyl ester.
Uniqueness
4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to molecular targets, while the piperazine ring provides structural stability. The carboxylic acid and tert-butyl ester groups further contribute to its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H24ClFN2O4 |
|---|---|
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C17H23FN2O4.ClH/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12;/h4-7,14H,8-11H2,1-3H3,(H,21,22);1H |
Clave InChI |
UMYPOVSXMYMMJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


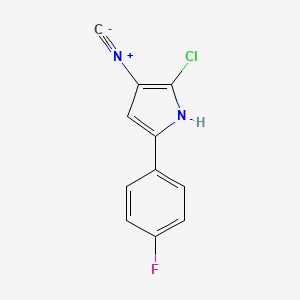
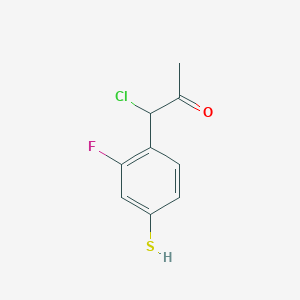
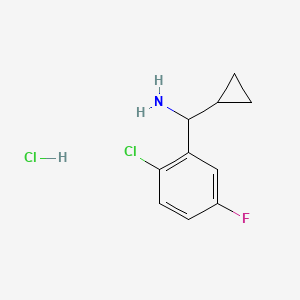
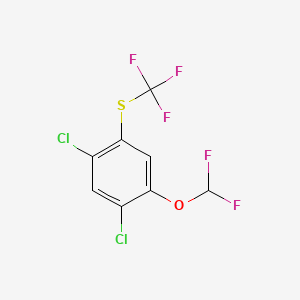
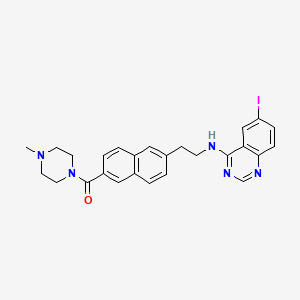

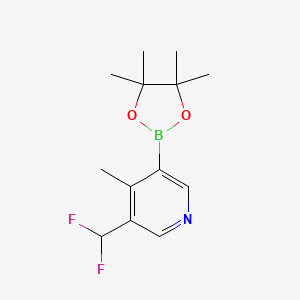
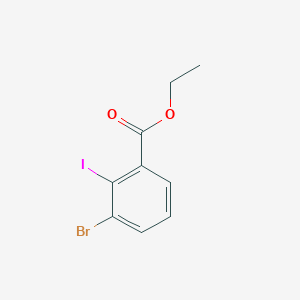
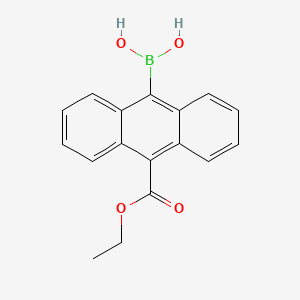
![10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14037143.png)



